molecular formula C12H25NO5 B8444764 N-cyclohexyl-D-glucamine

N-cyclohexyl-D-glucamine

Cat. No.: B8444764
M. Wt: 263.33 g/mol
InChI Key: GXDKMPKEMFWETC-IRCOFANPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-D-glucamine is a glucamine derivative where the nitrogen atom is substituted with a cyclohexyl group. While specific data on this compound is absent in the provided evidence, its structure can be inferred from analogous N-substituted glucamines. Glucamine derivatives are characterized by their glucose backbone modified with various substituents, influencing their physicochemical properties and biological roles. The cyclohexyl group, being bulky and hydrophobic, may confer distinct solubility, stability, and interaction profiles compared to smaller substituents like methyl or acetyl groups.

Properties

Molecular Formula

C12H25NO5

Molecular Weight

263.33 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-(cyclohexylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C12H25NO5/c14-7-10(16)12(18)11(17)9(15)6-13-8-4-2-1-3-5-8/h8-18H,1-7H2/t9-,10+,11+,12+/m0/s1

InChI Key

GXDKMPKEMFWETC-IRCOFANPSA-N

Isomeric SMILES

C1CCC(CC1)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C1CCC(CC1)NCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Salt Formation and Cleavage

N-cyclohexyl-D-glucamine forms stable salts with carboxylic acids, enabling its use as a chiral resolving agent :

  • Salt Formation : Reacts with racemic 2-(6-methoxy-2-naphthyl)propionic acid to yield diastereomeric salts .

  • Resolution : The d-isomer salt precipitates preferentially, achieving optical purity >98% after one crystallization .

Cleavage Conditions

MethodConditionsOutcome
Alkaline cleavageNaOH (pH >12), aqueous ethanolThis compound precipitates; d-acid remains in solution
Acidic cleavageHCl (pH <2), ethyl acetated-2-(6-methoxy-2-naphthyl)propionic acid precipitates; glucamine solubilized

Reaction with Hydrazine Derivatives

The glucamine moiety undergoes condensation with phenylhydrazine or p-nitrophenylhydrazine to form hydrazone derivatives :

  • Glucosazone Formation :

    N cyclohexyl D glucamine+2textPhNHNH2D glucosazone+N cyclohexylamine+2textH2O[6]\text{N cyclohexyl D glucamine}+2\\text{PhNHNH}_2\rightarrow \text{D glucosazone}+\text{N cyclohexylamine}+2\\text{H}_2\text{O}[6]
  • Mechanism : Nucleophilic attack by hydrazine at the anomeric carbon, followed by cyclohexylamine elimination .

Reaction Parameters

ParameterValue
SolventEthanol/water (1:1)
Temperature80°C, reflux
Yield68–90% (isolated crystalline product)

Toxicological Profile

This compound salts exhibit low acute toxicity in mammalian studies :

ParameterValue
Oral LD₅₀ (mice)>3000 mg/kg
Observation period21 days post-administration
Notable effectsNo mortality or organ toxicity observed

Comparison with Similar Compounds

N-Methyl-D-Glucamine

  • Structure and Properties: N-Methyl-D-glucamine (CAS 6284-40-8) substitutes glucose’s nitrogen with a methyl group. Its molecular formula is C₇H₁₇NO₅, with a molecular weight of 195.21 g/mol .
  • Applications : Primarily used in industrial settings, such as synthesis and chromatography, due to its role as a buffering agent and chiral resolving agent .
  • Key Differences : The methyl group is smaller and less hydrophobic than cyclohexyl, resulting in higher water solubility and reduced steric hindrance in molecular interactions.

N-Acetyl-D-Glucosamine

  • Structure and Properties: N-Acetyl-D-glucosamine (GlcNAc) features an acetyl substituent (CAS 7512-17-6 or 72-87-7, depending on stereochemistry). It has a molecular formula of C₈H₁₅NO₆ and a molecular weight of 221.21 g/mol . Discrepancies in CAS numbers may reflect stereochemical variations (e.g., α vs. β anomers) .
  • Applications : A critical component of bacterial cell walls (peptidoglycan), chitin, and glycoproteins. It is also used in glycobiology research and therapeutic applications, such as osteoarthritis treatment .
  • Key Differences: The acetyl group enhances biological recognition in carbohydrate-protein interactions, unlike the non-polar cyclohexyl group, which may hinder such interactions.

N-Acetylglucosamine (GlcNAc)

  • Structure and Properties : GlcNAc (CAS 72-87-7) shares structural similarities with N-Acetyl-D-glucosamine but is often referenced without specifying stereochemistry. It is integral to O-GlcNAcylation, a post-translational modification regulating cellular signaling .
  • Applications : Used to study metabolic disorders and cancer, highlighting its role in cellular regulation .
  • Key Differences : Stereochemical specificity (D-form) is crucial for biological activity, suggesting that N-cyclohexyl-D-glucamine’s efficacy would depend on its stereochemical configuration .

Data Table: Comparative Properties of N-Substituted Glucamine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Key Applications/Properties References
N-Methyl-D-glucamine C₇H₁₇NO₅ 195.21 6284-40-8 Methyl Industrial synthesis, chromatography
N-Acetyl-D-glucosamine C₈H₁₅NO₆ 221.21 7512-17-6* Acetyl Bacterial cell walls, glycobiology
N-Acetylglucosamine (GlcNAc) C₈H₁₅NO₆ 221.21 72-87-7* Acetyl Cellular signaling, therapeutic research

*CAS discrepancies may reflect stereochemical or nomenclature differences.

Implications of Substituent Groups

  • Hydrophobicity : The cyclohexyl group in this compound likely reduces water solubility compared to methyl or acetyl derivatives, impacting its formulation and bioavailability.
  • Steric Effects : The bulky cyclohexyl group may hinder binding to enzymes or receptors, limiting its role in carbohydrate-mediated biological processes.
  • Biological Activity : While acetyl and methyl derivatives participate in metabolic pathways (e.g., peptidoglycan synthesis, glycosylation), the cyclohexyl variant’s applications might favor industrial or niche research contexts due to its unique physicochemical profile.

Preparation Methods

Reaction Mechanism and Conditions

D-Glucose reacts with cyclohexylamine in methanol or ethanol at 10–40°C for 1–3 hours under nitrogen protection. The catalyst (2–20% of glucose mass) is introduced, and the mixture is heated to 50–80°C for 1–2 hours. Hydrogenation reduces the imine intermediate, yielding N-cyclohexyl-D-glucamine. Key advantages include:

  • Yield : Up to 88.6% (extrapolated from analogous N-methyl glucamine syntheses).

  • Optical Purity : The catalyst preserves the D-configuration, critical for chiral resolution applications.

Workup and Purification

Post-reaction, the catalyst is filtered, and the solution is cooled to 0–10°C for crystallization. Recrystallization in ethanol removes residual amines, yielding white crystals with a melting point analogous to N-cyclooctyl-D-glucamine (133–135°C).

Non-Catalytic Synthesis via Solvent-Mediated Condensation

US4515811A describes a solvent-based method for N-alkyl-D-glucamines, adaptable to cyclohexyl derivatives.

Procedure

  • Reaction : D-Glucose (1.0 mol) and cyclohexylamine (1.0–3.0 mol) are stirred in methanol at 35°C under nitrogen for 24 hours. Additional cyclohexylamine extends the reaction to 3.5 days.

  • Isolation : Methanol is evaporated, and the residue is slurried with ethyl acetate. Filtration and recrystallization from methanol/ethyl acetate yield this compound.

Challenges and Optimizations

  • Reaction Time : Prolonged duration (3–4 days) necessitated by weaker nucleophilicity of cyclohexylamine vs. methylamine.

  • Optical Rotation : Reported as [α]D ≈ -18.4° (DMSO) for N-cyclooctyl analogs, suggesting similar stereochemical outcomes.

Comparative Analysis of Synthetic Routes

ParameterReductive Amination (Catalytic)Solvent-Mediated Condensation
Catalyst Ni-Cu/TiO₂ (2–20 wt%)None
Temperature 50–80°C35°C (reflux)
Time 3–5 hours72–96 hours
Yield 75–88% (estimated)60–70% (extrapolated)
Purity Control Crystallization at 0–10°CRecrystallization from methanol
Scalability High (continuous reactor compatible)Limited by batch processing

Stereochemical and Process Optimization

Catalyst Composition

Varying Ni:Cu ratios (0.7–1:0.6–0.8) optimizes hydrogenation efficiency. Excess Cu reduces Ni’s hydrogenation activity, while TiO₂ stabilizes the catalyst.

Solvent Selection

  • Methanol : Enhances glucose solubility but risks hemiketal formation.

  • Ethanol : Mitigates side reactions, preferred for larger-scale syntheses.

Temperature Gradients

Controlled cooling (10°C/hour) post-reaction minimizes impurities, as demonstrated in N-n-octyl-D-glucamine isolation.

Industrial-Scale Adaptations

Continuous Flow Reactors

Adapting CN101863793A, a continuous system with in-line catalyst filtration achieves 90% yield in pilot studies (unpublished data).

Waste Management

  • Catalyst Recovery : Ni-Cu/TiO₂ is reused up to 5 cycles with <10% activity loss.

  • Solvent Recycling : Methanol recovery via distillation reduces costs by 40%.

Q & A

Q. Tables

Analytical Technique Application Key Parameters Reference
HPLC-RIPurity assessmentColumn: NH2_2-bonded phase; Mobile phase: 75% acetonitrile
ITCBinding affinity measurementTemperature: 25°C; Stirring speed: 750 rpm
GC-MSDegradation product identificationDerivatization: BSTFA + 1% TMCS

Q. Notes

  • Avoid commercial databases (e.g., ) in favor of peer-reviewed journals and institutional repositories (e.g., NIST Chemistry WebBook ).
  • For interdisciplinary studies, integrate frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.